Ethyl 2-sulfanylethyl phosphate
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Overview
Description
Ethyl 2-sulfanylethyl phosphate is an organophosphorus compound that contains both a phosphate group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-sulfanylethyl phosphate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with thiourea to form ethyl 2-mercaptoacetate, which is then phosphorylated using phosphorus oxychloride (POCl3) under basic conditions . Another method involves the direct phosphorylation of ethyl 2-mercaptoethanol using phosphorus trichloride (PCl3) in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-sulfanylethyl phosphate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phosphate group can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Reduced phosphate derivatives.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
Ethyl 2-sulfanylethyl phosphate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-sulfanylethyl phosphate involves its interaction with molecular targets through its thiol and phosphate groups. The thiol group can form covalent bonds with cysteine residues in proteins, while the phosphate group can participate in phosphorylation and dephosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-sulfanylethyl phosphate can be compared with other similar compounds such as:
Ethyl 2-mercaptoacetate: Lacks the phosphate group, making it less versatile in biochemical applications.
Phosphoethanolamine: Contains a phosphate group but lacks the thiol group, limiting its reactivity with thiol-specific targets.
Thiophosphoric acid esters: Similar in containing both thiol and phosphate groups but differ in their specific chemical structure and reactivity
This compound stands out due to its unique combination of thiol and phosphate groups, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
126969-33-3 |
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Molecular Formula |
C4H10O4PS- |
Molecular Weight |
185.16 g/mol |
IUPAC Name |
ethyl 2-sulfanylethyl phosphate |
InChI |
InChI=1S/C4H11O4PS/c1-2-7-9(5,6)8-3-4-10/h10H,2-4H2,1H3,(H,5,6)/p-1 |
InChI Key |
ZIURZTXFZLPRRR-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)([O-])OCCS |
Origin of Product |
United States |
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